![molecular formula C32H38N2O5 B590824 1-(2-(Benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine maleate CAS No. 1349767-56-1](/img/structure/B590824.png)
1-(2-(Benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine maleate
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Overview
Description
Piperazine is a cyclic organic compound that is mainly used in paints and coatings, and in industrial settings. It is also used as a medicinal ingredient in human and veterinary antiparasitic (de-worming) medication, and in epoxy adhesives . The benzhydryloxy and phenylpropyl groups are common in organic chemistry and are often used in the synthesis of various compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine and its derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperazine is a solid at room temperature and is highly soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would depend on its potential applications. Piperazine and its derivatives have a wide range of uses, from industrial applications to medicinal uses . The benzhydryloxy and phenylpropyl groups could potentially be used to synthesize new compounds with unique properties.
properties
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(Z)-but-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O.C4H4O4/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;5-3(6)1-2-4(7)8/h1-9,11-12,14-17,28H,10,13,18-24H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSMGOCTDJAWRQ-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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